molecular formula C13H15F2NO2 B14874796 Ethyl 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14874796
M. Wt: 255.26 g/mol
InChI Key: CZNQKNPAYILBNZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 2,6-difluorophenyl group in the compound enhances its chemical properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,6-difluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or titanium tetrachloride. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 2,6-difluorophenyl group enhances its binding affinity and selectivity towards certain targets, contributing to its pharmacological activity.

Comparison with Similar Compounds

Ethyl 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    Ethyl 4-(2,6-dimethylphenyl)pyrrolidine-3-carboxylate: Contains methyl groups instead of fluorine, affecting its reactivity and pharmacological profile.

    Ethyl 4-(2,6-difluorophenyl)pyrrolidine-2-carboxylate: Positional isomer with the carboxylate group at a different position, resulting in distinct chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-2-18-13(17)9-7-16-6-8(9)12-10(14)4-3-5-11(12)15/h3-5,8-9,16H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNQKNPAYILBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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